Molecular Weight and TPSA Comparison vs. Bulkier 2-Substituted Analogs
The target compound has a molecular weight of 220.3 g/mol and a TPSA of 92.9 Ų, placing it in a favorable physicochemical space for oral bioavailability (Lipinski's Rule of 5) compared to bulkier analogs [1]. In contrast, the 2-(2,3-dimethylbutan-2-yl) analog (CAS 1217487-29-0) has a significantly higher molecular weight of 276.4 g/mol and an increased number of rotatable bonds, which may adversely affect permeability [2]. This quantifiable difference in molecular properties supports the selection of the ethyl-substituted compound for early-stage lead optimization programs where maintaining a low molecular weight and TPSA is critical.
| Evidence Dimension | Molecular Weight and TPSA |
|---|---|
| Target Compound Data | MW 220.3 g/mol, TPSA 92.9 Ų |
| Comparator Or Baseline | 2-(2,3-Dimethylbutan-2-yl) analog: MW 276.4 g/mol, TPSA 92.9 Ų (Note: TPSA is identical due to same core heteroatoms) |
| Quantified Difference | ΔMW = -56.1 g/mol (20% reduction); TPSA identical |
| Conditions | Calculated properties from vendor datasheets and computed values |
Why This Matters
A lower molecular weight and minimal TPSA are predictive of improved membrane permeability and oral absorption, making this compound a superior starting point for lead optimization.
- [1] Kuujia. 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine. Product information. CAS 1217487-09-6. View Source
- [2] Kuujia. 5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine. Product information. CAS 1217487-29-0. View Source
